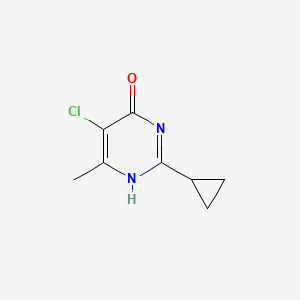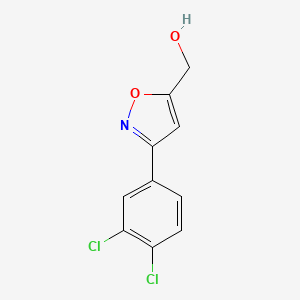
1,3-Di(2-pyridyl)-1,3-propanedione
Descripción general
Descripción
1,3-Di(2-pyridyl)-1,3-propanedione is an organic compound characterized by the presence of two pyridyl groups attached to a central propanedione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mecanismo De Acción
Target of Action
1,3-Di(2-pyridyl)-1,3-propanedione, also known as 1,3-Di(pyridin-2-yl)propane-1,3-dione, is a compound that has been found to interact with various metal cations, including Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations are the primary targets of the compound. The compound acts as a ligand, binding to these metal cations and forming complexes .
Mode of Action
The compound interacts with its targets through a process known as cyclometallation . In this process, the compound forms a cyclic bond with the metal cation, resulting in a complex. Metals such as ruthenium (II), osmium (II), and platinum (II) give a terdentate N⁁C⁁N binding mode in which cyclometallation occurs at C2, while the ions iridium (III), rhodium (III), and palladium (II) favor C4 metallation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its photophysical properties . The compound’s interaction with metal cations results in complexes that exhibit photoluminescent and semiconducting properties . These properties allow the complexes to be used in various applications, including light-emitting electrochemical cells (LEEC), high-performance polymer solar cells (PSC), redox molecular wires, and supramolecular nanowires .
Result of Action
The result of the compound’s action is the formation of complexes with various metal cations . These complexes have unique photophysical properties, making them useful in a variety of applications . For example, the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with metal cations can be affected by the presence of other ligands or competing metal ions. Additionally, the photophysical properties of the resulting complexes can be influenced by factors such as temperature, pH, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
Complexes of various metal cations (Pd(II), Pt(II), Fe(II), Ir(III), Ru(III)) based on 1,3-di(2-pyridyl)benzene ligands, which are structurally similar to 1,3-Di(2-pyridyl)-1,3-propanedione, are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound are currently under investigation. Some representatives of similar compounds are used in medicine. For instance, the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di(2-pyridyl)-1,3-propanedione can be synthesized through several methods. One common approach involves the condensation of β-ketoesters with arynes, followed by arylation of the in situ formed intermediate . Another method includes the use of cross-coupling reactions such as the Suzuki, Stille, or Negishi reactions . These reactions typically require the presence of a palladium or nickel catalyst and are carried out under inert conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale cross-coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(2-pyridyl)-1,3-propanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: The pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyridyl ketones, diols, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Di(2-pyridyl)-1,3-propanedione has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di(2-pyridyl)benzene: Similar in structure but with a benzene ring instead of a propanedione moiety.
1,3-Di(2-pyridyl)ethane: Contains an ethane backbone instead of propanedione.
Uniqueness
1,3-Di(2-pyridyl)-1,3-propanedione is unique due to its diketone functionality, which imparts distinct reactivity and coordination properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of metal complexes and in applications requiring specific electronic properties.
Propiedades
IUPAC Name |
1,3-dipyridin-2-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUVLMWGIPVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963917 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-20-0, 10198-89-7 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of o-bppdH?
A: 1,3-Di(pyridin-2-yl)propane-1,3-dione has the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol []. Its structure features two pyridine rings linked by a propane-1,3-dione bridge, making it a suitable ligand for forming metal complexes.
Q2: How does o-bppdH interact with metal ions?
A: The o-bppdH molecule acts as a bidentate ligand, typically coordinating to metal ions through its two oxygen atoms from the diketone moiety [, , ]. The nitrogen atoms on the pyridine rings can also participate in coordination, depending on the metal ion and reaction conditions.
Q3: What types of metal complexes can be formed with o-bppdH?
A: o-bppdH readily forms complexes with various metal ions, including cadmium [], copper [], iron [], and manganese []. The resulting complexes exhibit diverse structures, ranging from polynuclear chains [] and tetranuclear oligomers [] to dodecanuclear iron(III) complexes with a Fe4(OH)4 cubane core [].
Q4: What are the potential applications of o-bppdH-based metal complexes?
A: The unique properties of o-bppdH complexes make them attractive for various applications. For example, some complexes exhibit luminescence, making them potentially useful in materials science for light-emitting devices []. Additionally, [Mn3O(O2CMe)3(dpd)3/2)]2(I3)2, a manganese complex featuring o-bppdH, exhibits single-molecule magnet (SMM) behavior, opening avenues for applications in high-density information storage and quantum computing [].
Q5: Can o-bppdH be utilized in organic synthesis?
A: Yes, o-bppdH serves as a valuable building block in organic synthesis. For instance, it can be employed in multicomponent reactions to synthesize polysubstituted furans, which are important heterocyclic compounds with diverse biological activities [].
Q6: How does the structure of o-bppdH influence its halogen bonding ability?
A: Studies have shown that o-bppdH, along with its isomers m-bppdH and p-bppdH, can form halogen-bonded assemblies with 1,4-diiodotetrafluorobenzene (1,4-DITFB) []. The position of the nitrogen atom on the pyridine ring (ortho, meta, or para) significantly influences the resulting supramolecular architectures, highlighting the importance of structural variations in crystal engineering and materials design [].
Q7: Are there any reported analytical applications of o-bppdH?
A: Research indicates that o-bppdH can be utilized as a fluorogenic labeling reagent for carbohydrates []. This method enables sensitive HPLC-based detection of monosaccharides in complex biological matrices like blood and milk, demonstrating its potential in analytical chemistry and biochemistry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dimethylamino)quinolin-4-yl]-3-phenylurea](/img/structure/B7788558.png)

![2-[(Dimethylamino)methylene]indan-1-one](/img/structure/B7788581.png)











